molecular formula C7H12FN B12949170 5-Fluoro-2-azaspiro[3.4]octane

5-Fluoro-2-azaspiro[3.4]octane

Cat. No.: B12949170
M. Wt: 129.18 g/mol
InChI Key: CBIGDMWKMSBLJO-UHFFFAOYSA-N
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Description

5-Fluoro-2-azaspiro[34]octane is a spirocyclic compound characterized by a unique structural framework that includes a fluorine atom and an azaspiro ring system

Preparation Methods

The synthesis of 5-Fluoro-2-azaspiro[3.4]octane can be achieved through several synthetic routes. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations. The reaction conditions often include minimal chromatographic purifications to afford the desired compound .

Chemical Reactions Analysis

5-Fluoro-2-azaspiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium iodide or potassium fluoride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-azaspiro[3.4]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The azaspiro ring system provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

5-Fluoro-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds such as:

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties and biological activity.

Properties

Molecular Formula

C7H12FN

Molecular Weight

129.18 g/mol

IUPAC Name

5-fluoro-2-azaspiro[3.4]octane

InChI

InChI=1S/C7H12FN/c8-6-2-1-3-7(6)4-9-5-7/h6,9H,1-5H2

InChI Key

CBIGDMWKMSBLJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CNC2)F

Origin of Product

United States

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